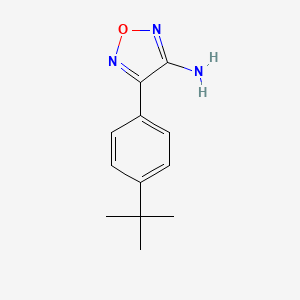![molecular formula C15H20N4O4S2 B2772277 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034320-50-6](/img/structure/B2772277.png)
1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Motif in Drug Development
1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide is structurally related to a class of compounds that play a significant role in the synthesis of N-heterocycles. These compounds are essential for creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are core structures in many natural products and therapeutically relevant compounds. This reflects the compound's potential utility in developing new drugs targeting various diseases, showcasing its importance in medicinal chemistry (Philip et al., 2020).
Role in Central Nervous System (CNS) Drug Development
The compound's structural features, particularly the presence of heteroatoms like nitrogen and sulfur, hint at its potential application in developing drugs for Central Nervous System (CNS) disorders. Compounds with such motifs have been explored for their CNS activity, ranging from treating depression to convulsion. This suggests the compound’s framework could serve as a starting point for synthesizing novel CNS-acting drugs, providing a foundation for future research into treatments for CNS disorders (Saganuwan, 2017).
Antimicrobial and Antiviral Applications
Sulfonamide compounds, including this compound, have been recognized for their bacteriostatic properties against bacterial infections. This class of compounds is crucial for treating bacterial and microorganism-induced infections, highlighting their relevance in addressing antibiotic resistance challenges. Moreover, sulfonamides' application extends to antiviral therapies, including HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, underscoring their versatility and potential in developing multifaceted therapeutic agents (Gulcin & Taslimi, 2018).
Catalysis and Synthetic Applications
The compound is also relevant in catalysis, particularly in synthesizing pyranopyrimidine scaffolds. These scaffolds are vital in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts for synthesizing these scaffolds, including organocatalysts, metal catalysts, and green solvents, highlights the compound's role in advancing sustainable and efficient synthetic methodologies. This not only broadens its application in drug synthesis but also in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-25(22,23)19-6-2-11(3-7-19)13(20)16-5-8-18-10-17-14-12(15(18)21)4-9-24-14/h4,9-11H,2-3,5-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKSEVAJMKTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)



![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)


![2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2772204.png)
![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)



![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)
